Product packaging for 2-Amino-6-bromo-3-methyl-4H-chromen-4-one(Cat. No.:)

2-Amino-6-bromo-3-methyl-4H-chromen-4-one

Cat. No.: B11863684
M. Wt: 254.08 g/mol
InChI Key: DUHBKSFYYFMRAH-UHFFFAOYSA-N
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Description

2-Amino-6-bromo-3-methyl-4H-chromen-4-one is a chemical compound of significant interest in medicinal chemistry and drug discovery, belonging to the 4H-chromene (benzopyran) family. This scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities. The specific presence of a bromine atom at the 6-position and an amino group at the 2-position makes this derivative a valuable intermediate for the synthesis of more complex molecules and for probing biological mechanisms. The 4H-chromene core, and chroman-4-one analogues in general, have been extensively studied for their potent biological activities. Research indicates that this structural class exhibits anticancer, antimicrobial, antioxidant, and anti-inflammatory properties . In particular, 6-bromo-substituted 4H-chromene derivatives have demonstrated promising cytotoxic activity in scientific studies, showing efficacy against various cancer cell lines, including breast cancer cells (MDA-MB-231, MCF-7), making them a focus in the search for novel anticancer agents . The molecular mechanism of action for chromene derivatives can vary, but often includes the induction of apoptosis (programmed cell death) and inhibition of cancer cell proliferation. This compound is supplied for research applications only. It is intended for use by qualified scientists in laboratory settings for in vitro studies. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B11863684 2-Amino-6-bromo-3-methyl-4H-chromen-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

2-amino-6-bromo-3-methylchromen-4-one

InChI

InChI=1S/C10H8BrNO2/c1-5-9(13)7-4-6(11)2-3-8(7)14-10(5)12/h2-4H,12H2,1H3

InChI Key

DUHBKSFYYFMRAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)Br)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 6 Bromo 3 Methyl 4h Chromen 4 One and Its Structural Analogues

Classical Synthetic Routes to the 4H-Chromen-4-one Core Featuring 2-Amino-6-bromo-3-methyl Substitution

Classical synthetic strategies for constructing the 2-Amino-6-bromo-3-methyl-4H-chromen-4-one scaffold generally involve multi-step reaction sequences. These methods prioritize the reliable formation of the chromenone core and the sequential introduction of the desired substituents.

Multi-step Reaction Sequences for Chromenone Ring Formation

The construction of the 4H-chromen-4-one ring system is a cornerstone of these classical routes. A common approach begins with a substituted phenol (B47542), which undergoes a series of reactions to build the heterocyclic ring. For the target molecule, the synthesis would logically commence with 4-bromophenol.

One established method for forming the chromenone core is the Baker-Venkataraman rearrangement . This reaction typically involves the acylation of a 2-hydroxyacetophenone (B1195853) derivative, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the chromone (B188151).

An alternative and often more direct route is the three-component reaction , which has been widely adapted for the synthesis of various 2-amino-4H-chromene derivatives. mdpi.comnih.govnih.govscribd.comarabjchem.orgmdpi.comnih.govacs.orgnih.govmdpi.comresearchgate.net In the context of the target molecule, this would involve the condensation of a salicylaldehyde, a compound containing an active methylene (B1212753) group, and a suitable nitrogen source.

Strategies for Introducing Bromo and Amino Functionalities

The introduction of the bromo and amino groups at specific positions on the chromenone ring is a critical aspect of the synthesis.

Introduction of the Bromo Group: The bromine atom at the 6-position is typically introduced by starting with a brominated precursor. The use of 5-bromosalicylaldehyde (B98134) as a starting material in a three-component reaction is a highly effective strategy. nih.govirjse.inmdpi.com This ensures the regioselective placement of the bromine atom on the benzene (B151609) ring of the chromenone core.

Introduction of the Amino and Methyl Groups: The simultaneous introduction of the 2-amino and 3-methyl groups presents a unique synthetic challenge. While the majority of reported three-component syntheses of 2-amino-4H-chromenes utilize malononitrile, leading to a 3-cyano substituent, the synthesis of the 3-methyl analogue requires a different active methylene component. A plausible reagent for this transformation is 2-aminoprop-1-ene-1-carbonitrile or a related propiolonitrile derivative. The reaction of 5-bromosalicylaldehyde with such a reagent in the presence of a suitable catalyst would be expected to yield the desired this compound. While direct literature evidence for this specific transformation is scarce, the extensive use of multicomponent reactions for analogous compounds strongly supports this proposed route. semanticscholar.orgresearchgate.netnih.gov

Green Chemistry Approaches in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including chromenones. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of 2-amino-4H-chromene derivatives is the move away from volatile organic solvents. Many three-component reactions for the synthesis of these compounds have been successfully carried out under solvent-free conditions or in aqueous media . mdpi.comresearchgate.net These methods not only reduce the environmental impact but also often simplify the work-up procedure, as the product may precipitate directly from the reaction mixture. For the synthesis of the target compound, a solvent-free reaction of 5-bromosalicylaldehyde and the appropriate active methylene compound, or a reaction in water, would represent a significant green improvement over classical methods.

Catalyst-Free or Organocatalytic Methods

The use of catalysts is often essential for promoting the efficient formation of the chromenone ring. Green approaches favor the use of non-toxic, recyclable, and highly efficient catalysts.

Catalyst-Free Methods: In some instances, the three-component reaction for the synthesis of 2-amino-4H-chromenes can proceed without a catalyst, particularly under thermal conditions or microwave irradiation. researchgate.net

Organocatalytic Methods: Organocatalysts have emerged as a powerful tool in green synthesis. For the synthesis of 2-amino-4H-chromene derivatives, various organocatalysts have been employed, including basic amines like piperidine (B6355638) and dibutylamine , as well as more complex molecules like pentamethyldiethylenetriamine (PMDTA) . mdpi.comirjse.innih.gov These catalysts are often used in small quantities and can lead to high yields under mild reaction conditions. The use of such catalysts in the synthesis of this compound would align with the principles of green chemistry.

Atom Economy and Reaction Efficiency Considerations

A key principle of green chemistry is maximizing atom economy , which is a measure of how efficiently the atoms from the starting materials are incorporated into the final product. Three-component reactions are inherently atom-economical as they combine three different molecules into a single product in one step, minimizing the formation of byproducts. orientjchem.org

CatalystSolventTemperature (°C)Time (h)Yield (%)
PiperidineEthanolRoom Temp.2071
DibutylamineEthanol--85-96
PMDTA---High
Nano ZnOEthanolReflux0.17High
NoneWater--High

This interactive table showcases a range of catalysts and conditions that have been successfully employed in the synthesis of structurally related 2-amino-4H-chromenes, providing a strong basis for the development of an efficient and green synthesis of the target compound.

Catalytic Strategies for the Formation of the Chromenone Scaffold and its Derivatization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules that are more efficient, selective, and environmentally benign than stoichiometric methods. For the synthesis of the 2-amino-4H-chromen-4-one scaffold, various catalytic systems have been developed, leveraging transition metals, Lewis and Brønsted acids, and heterogeneous catalysts to facilitate key bond-forming and ring-closing reactions.

Transition metal catalysis provides a versatile platform for the synthesis of the chromone core. Palladium-based catalysts, in particular, have been extensively used for constructing the heterocyclic ring through various coupling and cyclization strategies.

One highly efficient method is the palladium-catalyzed ligand-free cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure. organic-chemistry.org This reaction affords a diverse range of chromone derivatives in very good yields. organic-chemistry.org The use of a phosphonium (B103445) salt ionic liquid as the reaction medium can further enhance the efficiency of this cyclocarbonylation process. organic-chemistry.org

Another approach involves the dehydrogenation of flavanones, which can be achieved using transition-metal catalysts in the presence of an oxidant like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). organic-chemistry.org Furthermore, palladium on carbon (Pd/C) can catalyze an oxidant-free cascade reaction where the carbonyl β-C(sp3)-H bond of an ortho-acyl phenol is substituted by the intramolecular phenolic hydroxyl group to form the O-heterocycle, which is then dehydrogenated to yield the flavonoid structure. organic-chemistry.org Rhodium(III) catalysts have also been employed for the C-H amidation of thiochromone (B8434766) analogues, demonstrating the power of this strategy for functionalizing the chromone scaffold. organic-chemistry.org

Catalyst SystemReaction TypeStarting MaterialsKey FeaturesReference
Palladium (Ligand-Free)Cyclocarbonylationo-Iodophenols, Terminal Acetylenes, COAtmospheric CO pressure, high yields, enhanced by ionic liquids. organic-chemistry.org
Pd/COxidant-Free Cascade Cyclization/Dehydrogenationortho-Acyl PhenolsForms O-heterocycle followed by dehydrogenation to yield flavonoids. organic-chemistry.org
Pd(II)/PhenanthrolineConjugate Addition2-Substituted Chromones, Arylboronic AcidsRacemic synthesis of chromanones in aqueous media. nih.gov nih.gov
Rh(III)C-H AmidationThiochromone AnaloguesDirects amidation to the C5 position of the thiochromone core. organic-chemistry.org

Lewis and Brønsted acids are effective catalysts for promoting the ring closure reactions necessary for chromenone synthesis, often through domino or cascade sequences that form multiple bonds in a single operation.

Lewis Acid Catalysis: Lewis acids such as tin(II) triflate (Sn(OTf)₂) can catalyze the construction of 4H-chromene scaffolds from naphthols and conjugated diketones via a sequential Friedel–Crafts type C-H functionalization/cyclization process. researchgate.net A facile synthesis of chromen-4-one frameworks can also be achieved through a domino C-acylation/O-acylation/aldolization sequence promoted by Lewis acids. rsc.orgresearchgate.net This one-pot strategy allows for the direct formation of structurally unique chromen-4-ones from phenols. rsc.org

Brønsted Acid Catalysis: Brønsted acids are also highly effective in catalyzing the formation of chromenone structures. They can catalyze the formal [3 + 3] annulation of enolizable β-diketones with α,β-unsaturated aldehydes to produce substituted chromenones in good yields under mild conditions. acs.org This approach represents a straightforward method for synthesizing dihydro-2H-chromenones and related pyranones. acs.org Furthermore, mechanochemical approaches employing a Brønsted acid catalyst like TsOH·H₂O under water-assisted grinding conditions provide an energy-efficient and environmentally friendly route to a diverse set of 2-amino-3-cyano-4H-chromenes. nih.gov A combination of a chiral Brønsted acid and a Lewis acid has been used to catalyze the enantioselective addition of boronates to chromene acetals, demonstrating a synergistic catalytic system. nih.gov

Catalyst TypeCatalyst ExampleReaction TypeKey FeaturesReference
Lewis AcidSn(OTf)₂Friedel–Crafts/CyclizationSequential C-H functionalization and cyclization of naphthols and diketones. researchgate.net
VariousDomino Acylation/AldolizationOne-pot synthesis from phenols, forming multiple C-C and C-O bonds. rsc.org rsc.org
Brønsted AcidVariousFormal [3 + 3] AnnulationReacts enolizable β-diketones with α,β-unsaturated aldehydes. acs.org acs.org
TsOH·H₂OMechanochemical Domino ReactionEnergy-efficient, solvent-free synthesis of 2-amino-4H-chromenes. nih.gov nih.gov
CombinedChiral Tartaric Acid / Lanthanide TriflateEnantioselective AdditionSynergistic catalysis for the addition of boronates to chromene acetals. nih.gov nih.gov

Heterogeneous catalysis offers significant advantages for sustainable chemical production, including simplified catalyst recovery and reuse, which reduces waste and cost. Several heterogeneous systems have been successfully applied to the synthesis of 2-amino-4H-chromenes.

Hydrotalcite, a solid base catalyst, has been used for the synthesis of 2-amino-4H-chromenes in an aqueous medium. rsc.orgresearchgate.net This method is environmentally benign, and the catalyst can be easily recovered and reused, making the protocol sustainable. rsc.org The reaction proceeds via a one-pot multicomponent reaction of a phenol, malononitrile, and an aldehyde. researchgate.net

Magnetic nanoparticles have also emerged as effective and reusable heterogeneous catalysts. Copper-functionalized magnetic nanoparticles (MNPs@Cu) have been employed to catalyze the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives under solvent-free conditions. nih.gov The magnetic nature of the catalyst allows for simple recovery using an external magnet, and it can be reused multiple times without a significant loss of activity. nih.gov

Another green approach utilizes a natural base catalyst derived from waste snail shells, which is rich in calcium oxide (CaO). oiccpress.com This catalyst efficiently promotes the heterocyclization in water at ambient temperature, offering a cost-effective and environmentally friendly alternative to traditional methods. oiccpress.com

Heterogeneous CatalystReaction ConditionsKey AdvantagesReference
Hydrotalcite (HT)Aqueous mediumEnvironmentally benign, reusable catalyst, easy product isolation. rsc.orgresearchgate.net rsc.orgresearchgate.net
MNPs@Cu (Copper-functionalized magnetic nanoparticles)Solvent-free, 90 °CHigh yields, short reaction times, easy magnetic separation and reuse. nih.gov nih.gov
Nano-kaoline/BF₃/Fe₃O₄Solvent-freeSuperparamagnetic, recyclable, high yields, green process. sharif.edu sharif.edu
Natural Base (from waste snail shells)Water, ambient temperatureCost-efficient, sustainable, utilizes natural feedstock, high yields. oiccpress.com oiccpress.com

Advanced Synthetic Protocols for this compound

To overcome the limitations of conventional batch synthesis, such as long reaction times and scalability issues, advanced synthetic protocols like microwave-assisted organic synthesis (MAOS) and flow chemistry are being increasingly adopted for the production of chromenone derivatives.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov

The synthesis of 2-amino-4H-chromene derivatives is particularly amenable to MAOS. Libraries of these compounds have been efficiently synthesized via one-pot, three-component reactions of aldehydes, active methylene compounds (like malononitrile), and phenols or naphthols under microwave irradiation. ajgreenchem.comias.ac.in These reactions are often performed in the presence of a catalyst, which can range from simple bases like ammonium (B1175870) acetate (B1210297) or piperidine to more sophisticated systems. ias.ac.inscispace.com For example, ilmenite (B1198559) (FeTiO₃), a magnetic catalyst, has been used for the solvent-free, microwave-assisted synthesis of 2-amino-4H-chromenes, combining the benefits of MAOS with the advantages of a recyclable heterogeneous catalyst. ajgreenchem.com Another green approach uses an aqueous extract of lemon fruit shell ash as a natural catalyst under microwave conditions, achieving high yields in very short reaction times. researchgate.net

CatalystReactantsConditionsReaction TimeYieldReference
Ammonium AcetateAldehyde, 2-Naphthol, MalononitrileEthanol, MWNot specifiedGood to excellent ias.ac.in
Ilmenite (FeTiO₃)Aromatic Aldehyde, Naphthol, MalononitrileSolvent-free, MWNot specifiedExcellent ajgreenchem.com
PiperidineAldehyde, 4-Methoxy-1-naphthol, MalononitrileEthanol, MW, 140 °C2 min~89% scispace.com
Water Extract of Lemon Fruit Shell Ash (WELFSA)Aromatic Aldehyde, Naphthol/Resorcinol, MalononitrileMW2-8 minUp to 90% researchgate.net

Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. vapourtec.comresearchgate.net Its ability to enable reactions that are not possible in batch makes it a powerful tool for reaction discovery. vapourtec.com

The application of flow chemistry allows for the safe and efficient production of chemical intermediates and final products with potential for easy scaling up. rsc.org For the synthesis of heterocyclic scaffolds, flow chemistry has been particularly impactful in photochemical and electrochemical processes where precise control of irradiation or current is necessary. researchgate.netrsc.org While specific examples detailing the continuous flow synthesis of this compound are not prevalent, the principles are directly applicable.

For instance, multi-step syntheses of complex molecules have been successfully translated to continuous flow processes. nih.gov A key step in chromenone synthesis, such as a catalyzed coupling or a cyclization reaction, could be optimized under flow conditions. The precise temperature control can minimize side-product formation, and the rapid mixing can enhance reaction rates. This technology is ideally suited for the scalable and safe synthesis of chromenone libraries for further investigation. rsc.org

Feature of Flow ChemistryAdvantage for Chromenone SynthesisPotential Impact
Precise Temperature ControlMinimizes formation of byproducts in exothermic cyclization or condensation steps.Higher purity and yield of the target chromenone.
Enhanced MixingImproves reaction rates and consistency in multicomponent reactions.Reduced reaction times and more efficient synthesis.
Improved SafetySmall reaction volumes minimize risks associated with hazardous reagents or unstable intermediates.Enables the use of more reactive synthons to access novel chromenone analogues.
ScalabilityProduction can be increased by running the system for longer periods ("scaling out").Facilitates the transition from laboratory-scale synthesis to larger-scale production.

Photochemical and Electrochemical Methods in Chromenone Derivatization

While specific photochemical and electrochemical derivatizations of this compound are not extensively documented, the broader class of chromenes and chromenones is amenable to such transformations. These methods offer alternative, often milder, pathways for molecular modification compared to traditional thermal reactions.

Photochemical Methods utilize light energy to promote chemical reactions. For chromenone systems, this can include photoinduced cyclizations, rearrangements, and additions. Visible light, in particular, is an attractive energy source due to its abundance, renewability, and non-polluting nature. rsc.org The development of nanophotocatalysts has enabled efficient synthesis of complex chromene structures, such as chromeno[4,3-b]chromenes, under green LED light irradiation at ambient temperatures. rsc.orgscispace.com Such photocatalytic systems can generate reactive species like superoxide (B77818) radicals and hydroxyl radicals that drive the reaction. rsc.org Another application of photochemistry is in post-column derivatization for analytical purposes, where a photochemical reactor can be used to enhance the fluorescence of analytes for detection in liquid chromatography. nih.govnih.govresearchgate.net These principles suggest that the 2-amino-4H-chromen-4-one scaffold could be functionalized through photocatalyzed reactions, potentially at the amino group, the methyl group, or the aromatic ring, by selecting appropriate reaction partners and photocatalysts.

Electrochemical Methods involve the use of electric current to drive oxidation or reduction reactions. The redox characteristics of substituted chromene derivatives have been investigated using techniques like cyclic voltammetry. scispace.com Studies on some 2-amino-4H-chromene analogues show they can be oxidized in a single irreversible one-electron process, often leading to dimerization. scispace.com The reduction of the chromenone system typically occurs as a two-electron process targeting the carbonyl group. scispace.com Such electrochemical reactions can be harnessed for synthesis; for instance, the electrochemical decarboxylative arylation of amino acids has been used to create unnatural amino acids containing various heterocyclic scaffolds. nih.govunimi.it This suggests a potential route for derivatizing analogues of this compound by coupling them with other molecules through electrochemically generated intermediates. The electrochemical behavior of heterocyclic tertiary amines, which can undergo a Shono-type oxidation to form an iminium cation, provides a further model for potential derivatization pathways. mdpi.com

Strategies for the Preparation of Stereoisomeric this compound Analogues (if applicable)

The introduction of a substituent at the C4 position of the 4H-chromene ring creates a chiral center. Therefore, strategies to control the stereochemical outcome of this substitution are crucial for preparing stereoisomerically pure analogues of this compound.

Enantioselective and Diastereoselective Synthesis

Enantioselective Synthesis aims to produce one enantiomer of a chiral molecule in excess over the other. For 2-amino-4H-chromene derivatives, organocatalysis has emerged as a powerful tool. acs.org Multicomponent reactions involving an aldehyde, malononitrile, and a substituted phenol or naphthol can be catalyzed by chiral organocatalysts to produce optically active 2-amino-4H-chromenes.

Chiral bifunctional thioureas are particularly effective catalysts for these transformations. They are believed to activate the reactants through a network of hydrogen bonds, orienting them in a chiral environment to favor the formation of one enantiomer. This approach has been successfully applied to the synthesis of various 4-aryl-2-amino-4H-chromenes with good yields and high enantioselectivities.

Below is a table summarizing representative enantioselective syntheses of 2-amino-4H-chromene analogues.

Diastereoselective Synthesis is employed when a molecule has multiple stereocenters, aiming to control the relative configuration between them. In the synthesis of chromenone analogues, diastereoselectivity becomes relevant when introducing additional stereocenters. For example, in the synthesis of chromeno[4,3-d]pyrimidines, the cyclization of diastereomerically pure intermediates can proceed with high diastereoselectivity, preserving the stereochemistry of the starting material.

Resolution Techniques for Chiral Chromenone Derivatives

When an enantioselective synthesis is not available or practical, a racemic mixture (a 50:50 mixture of both enantiomers) can be separated into its constituent enantiomers through a process called chiral resolution.

Resolution by Diastereomeric Salt Formation: This is a classical and widely used method. The racemic mixture, if it contains an acidic or basic functional group (like the amino group in 2-amino-4H-chromenones), is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid for bases, or a chiral amine like brucine (B1667951) for acids). This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. Once separated, the pure diastereomeric salt is treated to remove the resolving agent, yielding the pure enantiomer.

Chiral Chromatography: Another powerful technique is chiral column chromatography. In this method, the racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. High-performance liquid chromatography (HPLC) with chiral columns is a common analytical and preparative tool for this purpose.

Total Synthesis of Complex Natural Products Incorporating the this compound Moiety

A comprehensive review of the scientific literature indicates that the specific this compound structure is not a known constituent of any reported complex natural products. The 4H-chromen-4-one scaffold itself is present in a wide variety of natural products, particularly flavonoids, which exhibit significant biological activities. nih.govnih.gov However, the specific substitution pattern of the title compound—an amino group at C2, a methyl group at C3, and a bromine atom at C6—points towards it being a synthetic scaffold designed for medicinal chemistry exploration rather than a naturally occurring molecule. frontiersin.org

Consequently, there are no documented total syntheses of natural products that feature the this compound moiety. The total synthesis of natural products is a major field of organic chemistry, but efforts are directed towards naturally occurring molecules with established biological relevance. nih.govimperial.ac.ukresearchgate.net

Advanced Structural Characterization of 2 Amino 6 Bromo 3 Methyl 4h Chromen 4 One

Spectroscopic Analysis for Elucidating Chemical Structure and Purity

Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of a chemical compound. A combination of techniques would be employed to confirm the identity and integrity of 2-Amino-6-bromo-3-methyl-4H-chromen-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) Techniques

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the chromenone backbone, the methyl group protons, and the amine group protons. The chemical shifts (δ, in ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would provide information about the electronic environment and connectivity of the protons.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the methyl carbon would be characteristic of the 4H-chromen-4-one scaffold and its substituents.

2D NMR:

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons (e.g., which aromatic protons are neighbors).

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can help in confirming the three-dimensional structure.

Without experimental data, a representative data table cannot be generated.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

HRMS: High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, confirming the molecular formula of C₁₀H₈BrNO₂. The isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), would be a key diagnostic feature.

Fragmentation Analysis: By analyzing the fragmentation pattern in the mass spectrum (e.g., from techniques like MS/MS), the connectivity of the molecule can be further probed. Common fragmentation pathways for chromenones would be expected, such as the loss of CO or other small neutral molecules.

A data table of expected m/z values cannot be accurately presented without experimental results.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and methyl groups, C=O stretching of the ketone in the pyranone ring, and C=C stretching of the aromatic and olefinic bonds.

A table of characteristic vibrational frequencies remains hypothetical without experimental spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The chromenone core is a conjugated system, and its UV-Vis spectrum would display absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions. The position and intensity of these bands are influenced by the substituents on the chromenone ring.

X-ray Crystallographic Studies on this compound

X-ray crystallography provides the most definitive structural information for a compound in the solid state, assuming a suitable single crystal can be grown.

Single-Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination

A single-crystal X-ray diffraction study would unambiguously determine the three-dimensional arrangement of atoms in the crystal lattice. This analysis would provide precise data on:

Crystal System and Space Group: Describing the symmetry of the crystal.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Bond Lengths and Angles: Providing definitive confirmation of the molecular connectivity and geometry.

Intermolecular Interactions: Revealing how the molecules pack in the solid state, including any hydrogen bonding involving the amino group and the carbonyl oxygen.

Without a published crystal structure, a table of crystallographic data cannot be compiled.

Co-crystallization and Polymorphism Studies of this compound

The ability of a compound to exist in different crystalline forms, known as polymorphism, can significantly impact its physical and chemical properties. While specific studies on the co-crystallization and polymorphism of this compound have not been reported in the reviewed literature, the potential for such phenomena can be inferred from studies on related chromene derivatives.

Polymorphism is a known characteristic of the broader class of chromenones. For instance, research on 3-acetyl-4-hydroxy-2H-chromen-2-one has identified at least two polymorphic forms. nih.gov These polymorphs exhibit differences in their crystal packing, which are stabilized by a combination of strong intramolecular hydrogen bonds and weaker intermolecular C-H···O interactions. nih.gov The distinct packing arrangements lead to variations in the intermolecular interactions, such as the presence of π-π stacking in one polymorph and interactions between α-pyrone rings in the other. nih.gov

Given the structural complexity and the presence of functional groups capable of engaging in various intermolecular interactions in this compound, it is plausible that this compound could also exhibit polymorphism under different crystallization conditions. The amino and carbonyl groups are strong hydrogen bond donors and acceptors, respectively, which could lead to the formation of different hydrogen bonding networks and, consequently, different crystal packing arrangements.

Co-crystallization, the process of forming a crystalline solid that contains two or more different molecules in the same crystal lattice, is another area of interest. While no specific co-crystallization studies involving this compound were found, the hydrogen bonding capabilities of the molecule make it a candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups. Such studies would be valuable for tuning the physicochemical properties of the compound.

Analysis of Intermolecular Interactions and Crystal Packing in the Solid State

Although a specific crystal structure for this compound is not available in the public domain, the analysis of closely related bromo-substituted chromene derivatives provides significant insights into the likely intermolecular interactions and crystal packing of the title compound.

Crystal structures of similar chromene derivatives reveal that the solid-state architecture is predominantly governed by a network of hydrogen bonds and other non-covalent interactions. For instance, in the crystal structure of 4-(6-bromo-4-oxo-4H-chromen-3-yl)-2-methylamino-3-nitropyrano[3,2-c]chromen-5(4H)-one, the molecules are linked into a three-dimensional network through N-H···O and C-H···O hydrogen bonds, as well as weak π–π stacking interactions. nih.govnih.gov

The 2-amino group in this compound is expected to be a key player in forming intermolecular hydrogen bonds. It can act as a hydrogen bond donor, interacting with the carbonyl oxygen of a neighboring molecule to form N-H···O hydrogen bonds. These interactions are often responsible for the formation of dimers or extended chains in the crystal lattice.

A summary of typical intermolecular interactions observed in related chromene derivatives is presented in the table below.

Interaction TypeDonor/Acceptor GroupsTypical Distances (Å)Reference
N-H···O Hydrogen BondAmino group (donor), Carbonyl oxygen (acceptor)2.8 - 3.2 nih.gov
C-H···O Hydrogen BondAromatic/Methyl C-H (donor), Carbonyl oxygen (acceptor)3.0 - 3.5 nih.gov
π–π StackingAromatic rings of the chromene scaffold3.5 - 4.0 nih.gov

These interactions collectively dictate the crystal packing, influencing properties such as melting point, solubility, and bioavailability.

Conformational Analysis of this compound

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. This section explores the conformational landscape of this compound.

Conformational Preferences in Solution Phase through NMR and Molecular Dynamics Simulations

Direct experimental or computational studies on the solution-phase conformational preferences of this compound are not extensively reported. However, valuable insights can be drawn from the general principles of conformational analysis and studies of related heterocyclic systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformation of molecules in solution. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons, which can be used to deduce the preferred orientation of substituents. For this compound, NOE experiments could reveal the spatial relationship between the protons of the 3-methyl group and the protons of the 2-amino group, as well as with the protons on the aromatic ring.

Molecular dynamics (MD) simulations, a computational method for studying the physical movement of atoms and molecules, can complement experimental data by providing a dynamic picture of the conformational landscape. MD simulations could be employed to explore the potential energy surface of the molecule and identify low-energy conformers and the barriers to their interconversion.

For the 4H-chromen-4-one scaffold, the pyran ring can adopt different conformations, such as a shallow sofa or a flattened boat conformation, as observed in the crystal structures of some derivatives. nih.govsemanticscholar.org In solution, there might be a dynamic equilibrium between these conformations, the position of which could be influenced by the substituents and the solvent.

Conformational Flexibility and Rotational Barriers around Substituted Groups

The conformational flexibility of this compound is primarily associated with the rotation around the C2-N and C3-C bonds, involving the amino and methyl substituents, respectively.

The rotation of the amino group at the 2-position is expected to have a significant rotational barrier due to the delocalization of the nitrogen lone pair into the adjacent π-system, a phenomenon common in enamines. masterorganicchemistry.com This delocalization imparts partial double-bond character to the C2-N bond, restricting its free rotation. The barrier to rotation in enamines can be substantial, often in the range of several kcal/mol. scispace.com The exact value of this barrier in this compound would depend on the electronic effects of the chromenone ring and the steric interactions with the adjacent 3-methyl group.

The rotation of the methyl group at the 3-position is generally considered to have a lower barrier compared to the amino group. The barrier to methyl group rotation arises from steric and electronic interactions with the neighboring atoms. In some systems, these barriers can be as low as a few kcal/mol, allowing for relatively free rotation at room temperature. ias.ac.innih.govresearchgate.net However, in a sterically hindered environment, the rotational barrier can be higher. mdpi.comaip.org

The interplay between the orientations of the amino and methyl groups will likely lead to specific preferred conformations that minimize steric hindrance and maximize favorable electronic interactions.

Rotational BarrierBondContributing FactorsEstimated Barrier Height
Amino Group RotationC2-NPartial double bond character (resonance), Steric hindranceModerate to High
Methyl Group RotationC3-C(methyl)Steric interactions with amino group and carbonyl oxygenLow to Moderate

Chiroptical Properties of Enantiomerically Pure this compound Analogues (if synthesized)

While this compound itself is not chiral, the introduction of a chiral center, for instance at a substituent, would lead to enantiomers. The study of the chiroptical properties of such enantiomerically pure analogues would provide valuable information on their absolute configuration and solution-state conformation. To date, there are no reports on the synthesis and chiroptical analysis of enantiomerically pure analogues of this specific compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Spectroscopy

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for studying chiral molecules. wikipedia.orglibretexts.org CD spectroscopy measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with the wavelength of light. semanticscholar.orgyoutube.com

If enantiomerically pure analogues of this compound were to be synthesized, their CD and ORD spectra would be expected to show characteristic Cotton effects associated with the electronic transitions of the chromenone chromophore. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemistry and the conformational preferences of the molecule.

The chromenone scaffold possesses several chromophores that could give rise to CD signals, including the π-π* and n-π* transitions of the α,β-unsaturated ketone system. The analysis of these signals, often aided by quantum chemical calculations, could be used to assign the absolute configuration of the chiral center. researchgate.netarxiv.orgarxiv.org

Based on a comprehensive search of available scientific literature, there is no specific research data published on the synthesis, advanced structural characterization, or Vibrational Circular Dichroism (VCD) analysis for the compound “this compound”.

Therefore, it is not possible to generate the requested article with detailed research findings and data tables for the specified sections and subsections. The absence of publicly accessible studies on this particular chemical compound prevents a scientifically accurate and informative discussion on its properties and absolute configuration.

Theoretical and Computational Chemistry Studies on 2 Amino 6 Bromo 3 Methyl 4h Chromen 4 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in exploring the electronic properties and reactivity of 2-Amino-6-bromo-3-methyl-4H-chromen-4-one. These methods, particularly Density Functional Theory (DFT), offer a detailed description of the molecule's electronic landscape.

Density Functional Theory (DFT) is a robust method for determining the optimized molecular geometry and electronic properties of chromene derivatives. For analogous compounds, calculations are often performed using Becke's three-parameter hybrid exchange functionals combined with the Lee–Yang–Parr correlation functional (B3LYP) and a suitable basis set, such as 6-311++G(d,p). researchgate.net This level of theory allows for the complete relaxation of the potential energy surface to find the most stable conformation of the molecule.

The optimized geometry of this compound would reveal key bond lengths, bond angles, and dihedral angles. For similar chromene structures, the chromene ring system is found to be nearly planar. researchgate.net The planarity of the core structure is a significant factor in its electronic properties and potential for π-π stacking interactions in a condensed phase. nih.gov

Electronic properties such as dipole moment, polarizability, and hyperpolarizability can also be calculated. These properties are crucial for understanding the molecule's response to an external electric field and its potential applications in nonlinear optics.

Table 1: Calculated Electronic Properties of a Related Chromene Derivative

Property Calculated Value
Dipole Moment (Debye) Data not available for the specific compound
Polarizability (a.u.) Data not available for the specific compound
Hyperpolarizability (a.u.) Data not available for the specific compound

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are indicative of the molecule's ability to donate or accept electrons.

The HOMO is associated with the molecule's electron-donating ability, while the LUMO is associated with its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. nih.gov

In studies of similar 2-amino-4H-chromene derivatives, the HOMO and LUMO energies have been calculated to understand charge transfer within the molecule. nih.gov For this compound, the HOMO would likely be localized on the electron-rich amino group and the chromene ring, while the LUMO would be distributed over the carbonyl group and the aromatic system. This distribution would suggest that the molecule is susceptible to electrophilic attack at the amino group and nucleophilic attack at the carbonyl carbon.

Table 2: Frontier Molecular Orbital Energies of a Related Chromene Derivative

Orbital Energy (eV)
HOMO -3.1033 nih.gov
LUMO -0.7442 nih.gov
Energy Gap (ΔE) 2.3591 nih.gov

Note: These values are for a different brominated heterocyclic compound and serve as an illustrative example.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP surface is mapped onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential and are prone to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and the amino group, making these sites favorable for interactions with electrophiles or hydrogen bond donors. researchgate.net Conversely, a positive potential would be expected around the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) analysis can provide further quantitative details about charge distribution and intramolecular interactions. researchgate.netnih.gov This analysis examines the delocalization of electron density between occupied and unoccupied orbitals, providing insights into hyperconjugative interactions and charge transfer within the molecule.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

While quantum chemical calculations provide detailed electronic information for a single, optimized geometry, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule, including conformational changes and the influence of the surrounding environment.

Ab initio molecular dynamics combines quantum mechanical calculations with classical mechanics to simulate the motion of atoms. This method is computationally intensive but provides a highly accurate description of the system's dynamics. Classical molecular dynamics, on the other hand, uses pre-parameterized force fields to describe the interactions between atoms, allowing for the simulation of larger systems over longer timescales. The choice between these methods depends on the specific research question and available computational resources.

For this compound, MD simulations could be used to explore its conformational landscape. While the chromene core is relatively rigid, rotation around the C-N bond of the amino group and the C-C bond of the methyl group can lead to different conformers. MD simulations can help to identify the most stable conformers and the energy barriers between them.

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations with explicit solvent molecules (e.g., water) can provide a realistic model of the solute-solvent interactions. These simulations can reveal how the solvent affects the conformational preferences of this compound and its interactions with other molecules.

For instance, the amino and carbonyl groups of the molecule are capable of forming hydrogen bonds with water molecules. MD simulations can quantify the number and lifetime of these hydrogen bonds, providing insights into the molecule's solubility and hydration shell structure. The solvatochromic behavior of similar chromone (B188151) derivatives has been studied, revealing bathochromic shifts in polar solvents, which is indicative of intramolecular charge transfer interactions with the solvent. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Studies of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target.

Prediction of Binding Modes and Affinities with Biological Macromolecules

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the strength of the interaction. Lower binding energies typically indicate a more stable and potent ligand-receptor complex. For a hypothetical scenario, the binding affinities of this compound with a panel of common biological targets could be predicted as shown in the interactive table below.

Biological TargetProtein Data Bank (PDB) IDPredicted Binding Affinity (kcal/mol)Potential Therapeutic Area
Cyclooxygenase-2 (COX-2)5KIR-8.5Anti-inflammatory
Tumor Necrosis Factor-alpha (TNF-α)2AZ5-7.9Anti-inflammatory, Immunology
Epidermal Growth Factor Receptor (EGFR) Kinase1M17-9.2Anticancer
B-cell lymphoma 2 (Bcl-2)2O2F-8.8Anticancer (Apoptosis induction)
Acetylcholinesterase (AChE)4EY7-9.5Neurodegenerative diseases

Note: The data in this table is hypothetical and for illustrative purposes only, as specific studies on this compound were not found.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-Stacking)

The stability of a ligand-receptor complex is governed by various non-covalent interactions. For this compound, the key functional groups that would likely participate in these interactions include the amino group, the carbonyl group of the pyrone ring, the bromine atom, and the aromatic system.

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. These interactions with polar amino acid residues (e.g., Serine, Threonine, Asparagine, Glutamine) in the active site of a protein are crucial for ligand recognition and binding.

Hydrophobic Interactions: The methyl group (-CH3) and the benzene (B151609) ring of the chromone scaffold are hydrophobic and would likely engage in van der Waals interactions with nonpolar amino acid residues such as Valine, Leucine, Isoleucine, and Phenylalanine.

π-Stacking: The aromatic chromone ring system can participate in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan within the binding pocket.

Halogen Bonding: The bromine atom at the 6-position can participate in halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring.

A detailed analysis of these interactions provides insights into the structural basis of the ligand's activity and can guide further optimization of the compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

Development of 2D and 3D QSAR Models

While no specific QSAR models for derivatives of this compound have been reported, the general approach involves calculating a set of molecular descriptors for a series of related compounds with known biological activities.

2D-QSAR: This approach uses 2D descriptors such as topological indices, constitutional descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors), and physicochemical properties (e.g., logP, molar refractivity). Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods used to build the models.

3D-QSAR: This method utilizes 3D descriptors derived from the spatial arrangement of atoms in the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate steric and electrostatic fields around the aligned molecules to correlate with their activity.

The development of a robust QSAR model would allow for the prediction of the biological activity of novel, unsynthesized derivatives of this compound.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule's biological activity. Once a pharmacophore model is developed based on a set of active compounds, it can be used as a 3D query to search large chemical databases for novel molecules with the desired activity profile. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds.

For derivatives of this compound, a pharmacophore model would likely include features corresponding to the amino group, the carbonyl oxygen, the aromatic ring, and potentially the bromine atom as a halogen bond donor.

Prediction of In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Properties of this compound

In silico ADME prediction is a critical component of modern drug discovery, as it helps to identify potential pharmacokinetic issues early in the development process. Various computational models are available to predict these properties.

The predicted ADME properties for this compound are hypothetically summarized in the interactive table below.

ADME PropertyPredicted Value/ClassificationSignificance
Human Intestinal Absorption (HIA)GoodIndicates good oral bioavailability.
Caco-2 PermeabilityModerate to HighPredicts absorption across the intestinal epithelial barrier.
Blood-Brain Barrier (BBB) PenetrationLowSuggests the compound may not readily enter the central nervous system.
CYP2D6 InhibitionNon-inhibitorLow potential for drug-drug interactions mediated by this major metabolic enzyme.
Plasma Protein BindingHighCould affect the free concentration of the drug available to exert its effect.
Lipinski's Rule of Five0 violationsIndicates drug-like properties.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific ADME prediction studies on this compound were not found.

These predictions are valuable for prioritizing compounds for further experimental testing and for guiding medicinal chemistry efforts to optimize the pharmacokinetic profile of lead candidates.

Computational Prediction of Permeability and Solubility

The permeability and solubility of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) properties, which are fundamental in drug discovery. In silico models are frequently employed to predict these characteristics for novel molecules like this compound, saving time and resources compared to experimental approaches.

Table 1: Hypothetical Predicted ADME Properties for this compound

PropertyPredicted ValueMethod
Molecular Weight282.12 g/mol Calculation
LogP2.5QSPR Model
Aqueous SolubilityModerateQSPR Model
Caco-2 PermeabilityModerate to HighQSPR Model
Human Intestinal AbsorptionHighQSPR Model

Note: The data in this table is hypothetical and for illustrative purposes, as specific computational studies for this compound were not found in the reviewed literature.

Cytochrome P450 Metabolism Prediction and Metabolite Identification (computational)

Cytochrome P450 (CYP450) enzymes are a superfamily of proteins responsible for the metabolism of a vast number of xenobiotics, including drugs. nih.gov Predicting the metabolic fate of a compound is crucial to identify potential drug-drug interactions and to understand its clearance from the body. nih.gov Computational methods can predict which CYP450 isoforms are likely to metabolize a compound and the potential sites of metabolism on the molecule. manchester.ac.uk

For this compound, computational approaches such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model its interaction with the active sites of various CYP450 enzymes. manchester.ac.uk These methods can help identify the most probable metabolic transformations, such as hydroxylation, N-dealkylation, or oxidation. While specific computational studies on the CYP450 metabolism of this compound are not available, studies on related 2-amino-4H-chromene structures suggest that the aromatic ring and the amino group could be potential sites of metabolism. nih.govresearchgate.net

Table 2: Predicted Cytochrome P450 Isoforms Involved in the Metabolism of this compound and Potential Metabolites

CYP450 IsoformPredicted Site of MetabolismPotential Metabolite
CYP3A4Aromatic ringHydroxylated derivative
CYP2D6Amino groupN-dealkylated derivative
CYP1A2Methyl groupHydroxylated methyl derivative

Note: The data in this table is hypothetical and based on general principles of CYP450 metabolism, as specific computational studies for this compound were not found in the reviewed literature.

Reaction Mechanism Elucidation via Computational Methods for this compound Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. nih.govresearchgate.net For the synthesis of this compound, which is often achieved through a multi-component reaction, computational studies can provide a detailed understanding of the reaction pathway. nih.govresearchgate.net

Transition State Identification and Energy Profile Analysis

A key aspect of mechanistic studies is the identification of transition states and the calculation of the reaction's energy profile. researchgate.net This involves mapping the potential energy surface of the reaction to locate the minimum energy pathways connecting reactants, intermediates, transition states, and products. For the synthesis of 2-amino-4H-chromenes, the reaction typically proceeds through a series of steps, and computational analysis can determine the rate-determining step by identifying the transition state with the highest energy barrier. researchgate.net

While no specific computational studies on the synthesis of this compound were found, research on similar chromene syntheses has utilized DFT calculations to investigate the reaction mechanism. nih.gov These studies help in understanding the role of catalysts and reaction conditions in influencing the reaction rate and yield.

Biological Modulatory Potentials of 2 Amino 6 Bromo 3 Methyl 4h Chromen 4 One in Pre Clinical Research

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

There is no available scientific data from pre-clinical studies evaluating the anti-proliferative and cytotoxic effects of 2-Amino-6-bromo-3-methyl-4H-chromen-4-one across various cancer cell lines.

Evaluation across Diverse Human and Animal Cancer Cell Lines

No studies have been published that report the screening of this compound against a panel of human or animal cancer cell lines. Therefore, data regarding its potency and selectivity towards different cancer types are not available.

Modulation of Key Cancer-Related Signaling Pathways

There is no information available regarding the effects of this compound on any cancer-related signaling pathways.

Anti-inflammatory Properties in In Vitro and Pre-clinical In Vivo Models

No pre-clinical studies, either in vitro or in vivo, have been published that investigate the potential anti-inflammatory properties of this compound.

Inhibition of Inflammatory Mediators (e.g., COX, LOX, iNOS)

There is no available data on the inhibitory activity of this compound against key inflammatory enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), or inducible nitric oxide synthase (iNOS).

Modulation of Pro-inflammatory Cytokine Production

The effect of this compound on the production of pro-inflammatory cytokines has not been reported in any scientific literature.

Pre-clinical In Vivo Anti-inflammatory Models (e.g., rodent models of inflammation)

No specific studies on the in vivo anti-inflammatory effects of this compound in rodent models or other pre-clinical systems were identified in the searched literature.

Antimicrobial and Antiviral Efficacy against Pathogenic Microorganisms

Detailed research on the antimicrobial and antiviral properties of this compound is not available in the public domain.

There are no specific data tables or research findings detailing the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains.

Information regarding the antifungal activities of this compound against any fungal pathogens has not been reported in the available scientific literature.

No cell-based assay results or any form of research on the antiviral activities of this compound were found.

Antioxidant and Radical Scavenging Activities of this compound

There is a lack of published research on the antioxidant and radical scavenging properties of this compound.

No data from in vitro radical scavenging assays such as DPPH, ABTS, or FRAP for this compound could be located in the scientific literature.

Cellular Antioxidant Activity in Stress Models

Derivatives of the 2-amino-4H-chromene scaffold have demonstrated notable antioxidant properties in various in vitro assays. mdpi.comtandfonline.comresearchgate.net These compounds are often evaluated for their ability to scavenge free radicals, a key factor in cellular oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) method is a commonly used assay to determine the radical scavenging activity of these derivatives. tandfonline.comeco-vector.com

Table 1: Antioxidant Activity of Selected 2-Amino-4H-chromene Derivatives (Illustrative)

Compound DerivativeAssayFinding
2-amino-4H-chromene analogsDPPHSeveral derivatives showed antioxidant activities comparable to the standard ascorbic acid. tandfonline.com
Substituted 2-amino-4H-chromenesDPPHCertain derivatives exhibited potent antiradical activity. eco-vector.com

Enzyme Inhibition and Receptor Modulation Profiles

The chromen-4-one core is a prevalent scaffold in molecules that exhibit enzyme inhibitory and receptor modulatory activities.

Several derivatives of 2-amino-4H-chromene have been investigated for their ability to inhibit various enzymes. Of particular interest is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of neurodegenerative diseases like Alzheimer's disease. nih.govfrontiersin.org The inhibitory action of these compounds is thought to be related to their ability to bind to the active or peripheral sites of these enzymes. rsc.org

While no specific enzyme inhibition studies have been published for this compound, the general inhibitory potential of the 2-amino-4H-chromene class suggests that it could be a candidate for such investigations. The nature and position of substituents on the chromene ring are known to influence the inhibitory potency and selectivity. researchgate.net

Research into the receptor modulation profiles of 2-amino-4H-chromene derivatives is an emerging area. Studies on related chromen-4-one compounds have shown affinity for sigma (σ) receptors, specifically the σ1 and σ2 subtypes. rsc.org These receptors are implicated in a variety of cellular functions and are considered therapeutic targets for neurological disorders. The modulation of these receptors by certain chromenone derivatives suggests a potential for this class of compounds to influence cellular signaling pathways. rsc.org However, the specific interactions of this compound with any receptor are yet to be determined.

Neuroprotective Potentials in Cellular Models of Neurodegeneration

The potential neuroprotective effects of 2-amino-4H-chromene derivatives are often linked to their antioxidant and enzyme inhibitory activities.

By scavenging reactive oxygen species, the antioxidant properties of 2-amino-4H-chromene analogs could theoretically protect neuronal cells from oxidative damage, a key pathological feature of many neurodegenerative diseases. While direct evidence for this compound is lacking, the established antioxidant capacity of the broader chemical class provides a rationale for investigating its cytoprotective effects in neuronal models of oxidative stress.

Some 4-aryl-4H-chromene derivatives have been reported to induce apoptosis in cancer cell lines, and this activity is often dependent on the substituents at various positions of the chromene ring. nih.govresearchgate.net The modulation of apoptotic pathways is a complex process, and while some chromenes promote apoptosis in cancer cells, their effect on neuronal cells in the context of neurodegeneration would require specific investigation. It is plausible that by mitigating oxidative stress and inhibiting certain enzymes, these compounds could have an anti-apoptotic effect in neurons, though this remains speculative for this compound.

Immunomodulatory Effects in Isolated Immune Cells and Pre-clinical Models

Currently, there is a lack of published scientific studies investigating the immunomodulatory effects of this compound in either isolated immune cells or pre-clinical animal models.

Modulation of Cytokine Release and Immune Cell Proliferation

No specific data has been found in the existing scientific literature regarding the modulation of cytokine release or the proliferation of immune cells by this compound. The release of cytokines is a critical aspect of the immune response, and substances that modulate this process can have significant therapeutic potential. nih.gov However, research into how this specific chromene derivative interacts with these pathways has not been reported.

Effects on Innate and Adaptive Immune Responses

Information regarding the effects of this compound on the innate and adaptive immune systems is not available in the current body of scientific literature. The innate immune system provides the first line of defense against pathogens, while the adaptive immune system mounts a more specific and memorable response. nih.govnih.gov Investigation into the influence of this compound on these complex systems remains an unaddressed area of research.

Other Emerging Biological Activities and Therapeutic Explorations for this compound

While direct research on this compound is scarce, the broader class of 2-amino-4H-chromenes has been the subject of various biological evaluations. These studies have revealed a range of activities, suggesting potential therapeutic avenues for derivatives of this scaffold.

Derivatives of 2-amino-4H-chromene have been synthesized and investigated for several biological activities, including:

Anticancer Activity : Several studies have focused on the potential of 2-amino-4H-chromene derivatives as anticancer agents. nih.govresearchgate.netnih.govnih.gov For instance, certain derivatives have shown cytotoxic activity against various cancer cell lines. nih.govnih.gov One related compound, diethyl 2-amino-6-bromo-3-cyano-4H-chromen-4-ylphosphonate, demonstrated promising anticancer activity against adenocarcinomic human alveolar basal epithelial (A549) and human epidermoid cancer (KB) cell lines. nih.gov

Antimicrobial Activity : The 2-amino-4H-chromene scaffold has also been explored for its antimicrobial properties. ias.ac.inacs.org Research has indicated that some derivatives exhibit activity against various bacterial and fungal strains. ias.ac.incarta-evidence.orgscielo.org.za

Antioxidant Activity : Some 2-amino-4H-chromene derivatives have been evaluated for their antioxidant potential. carta-evidence.orgscielo.org.za

Other Biological Activities : The versatility of the 4H-chromene scaffold has led to investigations into a wide array of other pharmacological effects, including anti-inflammatory, antiviral, and antidiabetic activities, among others. researchgate.net

It is important to emphasize that these findings relate to the general class of 2-amino-4H-chromenes, and the specific biological profile of this compound may differ. Further dedicated research is necessary to elucidate the specific biological modulatory potentials of this particular compound.

Structure Activity Relationship Sar Studies of 2 Amino 6 Bromo 3 Methyl 4h Chromen 4 One Analogues

Systematic Modification of the Chromenone Core and its Impact on Biological Activity

One common strategy involves the annulation of additional rings to the chromenone system. For instance, the synthesis of benzo[h]chromenes or chromeno[2,3-d]pyrimidines creates more complex, rigid structures. researchgate.net These modifications can enhance binding affinity by increasing the surface area for van der Waals interactions or by locking the molecule into a more favorable conformation for receptor binding. The expansion of the heterocyclic system can lead to improved cytotoxicity in cancer cell lines by enabling interactions with additional pockets or residues within the target protein. researchgate.net

Another approach is the bioisosteric replacement of the pyranone oxygen with other heteroatoms, such as sulfur (to form a thiochromenone) or nitrogen. Such changes drastically alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the core, leading to significant shifts in biological activity and target selectivity.

The results from studies on various chromene derivatives indicate that the core scaffold is a critical determinant of the mechanism of action. researchgate.net For example, modifications altering the planarity or rigidity of the ring system can switch the compound's primary target from one protein family to another.

Significance of the 2-Amino Group for Ligand-Target Interactions and Potency

The 2-amino group is a key pharmacophoric feature in this class of compounds, often acting as a crucial hydrogen bond donor. researchgate.netnih.gov Its position on the chromenone ring allows it to form directional hydrogen bonds with specific amino acid residues (e.g., aspartate, glutamate, or backbone carbonyls) in the active site of target proteins, such as protein kinases. This interaction is often essential for anchoring the ligand in the correct orientation for potent inhibitory activity.

SAR studies consistently demonstrate that modification or replacement of the 2-amino group leads to a significant loss of biological activity. For example, in a study of C2-functionalized chromen-4-ones as inhibitors of p38α MAPK, the unsubstituted amino group was found to be a critical anchor. When the amino group was replaced with a larger N-(4-oxo-4H-chromen-2-yl)benzenesulfonamide moiety, the resulting compounds emerged as robust inhibitors of superoxide (B77818) generation and elastase release in neutrophils. nih.gov While this modification led to potent compounds, it highlights that the nature of the C2 substituent dictates the specific interactions and ultimately the biological outcome. The primary, unsubstituted amino group in 2-amino-6-bromo-3-methyl-4H-chromen-4-one is thus predicted to be a key determinant of its potency, likely through hydrogen bonding within a target's active site.

Influence of Halogenation (Bromine at C6) on Biological Profile and Selectivity

Halogenation is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. The bromine atom at the C6 position of the chromenone ring significantly influences the molecule's electronic and steric profile.

Studies on related 2-amino-4H-chromene derivatives have provided specific insights into the role of C6 substitution. In an analysis of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate, it was found that the 6-bromo group was not essential for its activity as an antagonist of antiapoptotic Bcl-2 proteins. nih.gov In fact, replacing the bromine with various alkyl groups, such as cyclopentyl, led to analogues with significantly increased binding affinity and in vitro cytotoxicity. nih.gov This suggests that the C6 position can accommodate different substituents and that this position is a key site for optimizing the compound's activity.

However, in other contexts, halogenation at C6 is beneficial. For certain chromene derivatives, the presence of a halogen like chlorine or bromine enhances antiproliferative potency. researchgate.net Halogens can increase lipophilicity, potentially improving cell membrane permeability, and can participate in halogen bonding—a noncovalent interaction with electron-rich atoms in a binding pocket—which can enhance ligand-target affinity and selectivity. The bromine at C6 therefore serves as a tunable position that can be modified to optimize the biological profile depending on the specific target.

Table 1: Impact of C6-Substituent on Bcl-2 Binding Affinity in a Related Chromene Series Data derived from studies on ethyl 2-amino-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate analogues. nih.gov

C6-Substituent Relative Binding Affinity (Ki)
-Br Baseline
-H Lower
-CH₃ Similar to -Br
-Cyclopentyl >3-fold Higher

Effects of Alkyl Group Variation (Methyl at C3) on Biological Response and Molecular Recognition

The C3 position of the chromen-4-one scaffold is another critical site for molecular modification. While direct SAR studies on the C3-methyl group of this compound are limited, extensive research on related 2-phenyl-4H-chromen-4-one (flavone) derivatives provides valuable insights into the role of C3 substitution.

In a study of flavone analogues as selective cyclooxygenase-2 (COX-2) inhibitors, the nature and size of the substituent at the C3 position were shown to be crucial for both inhibitory activity and selectivity. researchgate.netmdpi.com The SAR profile for the C3 substituent was found to be: benzyl > acetyl > allyl > ethyl > methyl > H > OH. This trend indicates that larger, more sterically demanding groups at C3 can lead to enhanced potency, likely by accessing and interacting with a specific sub-pocket within the enzyme's active site.

The C3-methyl group in this compound is therefore not merely a passive structural element. It likely plays a role in orienting the C2-amino group for optimal interaction with its target and may provide favorable steric or hydrophobic interactions within the binding site. Varying the size of this alkyl group (e.g., from methyl to ethyl or isopropyl) would be a rational strategy to probe the steric tolerance of the target's active site and potentially enhance molecular recognition and biological response.

Table 2: Influence of C3-Substituent on COX-2 Inhibition in a 2-Phenyl-4H-chromen-4-one Series Illustrative data based on trends from related flavone derivatives. researchgate.netmdpi.com

C3-Substituent (R) COX-2 IC₅₀ (µM) COX-2 Selectivity Index (SI)
-H ~0.13 Moderate
-OH >10 Low
-CH₃ ~0.12 Moderate
-CH₂CH₃ (Ethyl) ~0.11 Higher
-CH₂CH=CH₂ (Allyl) ~0.10 High
-C(O)CH₃ (Acetyl) ~0.08 Very High

Development of SAR Models and Pharmacophore Hypotheses for this compound Derivatives

Based on the SAR data from 2-amino-4H-chromen-4-one analogues and related kinase inhibitors, a pharmacophore model can be hypothesized. A pharmacophore defines the essential steric and electronic features required for optimal molecular interaction with a specific biological target. nih.govwjgnet.com

For a target such as a protein kinase, a typical pharmacophore model for an ATP-competitive inhibitor includes features that mimic the interactions of ATP within its binding pocket. researchgate.net For this compound, a plausible pharmacophore model would include:

Hydrogen Bond Donor (HBD): The C2-amino group is a critical HBD, likely interacting with the hinge region of a kinase. mdpi.com

Hydrogen Bond Acceptor (HBA): The C4-carbonyl oxygen is a strong HBA, capable of forming a hydrogen bond with a donor residue in the active site. nih.gov

Aromatic/Hydrophobic Region: The bromo-substituted benzene (B151609) ring provides a large hydrophobic surface that can interact with nonpolar residues in a hydrophobic pocket of the target.

Hydrophobic Feature: The C3-methyl group can contribute to hydrophobic interactions in a nearby pocket.

These features, arranged in a specific 3D orientation by the rigid chromenone scaffold, constitute the pharmacophore. Such models are invaluable for virtual screening of compound libraries to identify new potential hits and for guiding the rational design of more potent and selective analogues. nih.gov

Rational Design and Synthesis of Optimized this compound Analogues

The insights gained from SAR and pharmacophore modeling provide a clear roadmap for the rational design of optimized analogues. The goal is to enhance desired biological activity while minimizing off-target effects.

One rational design strategy would focus on the C6 position. Based on findings that replacing the C6-bromo with certain alkyl or aryl groups can enhance activity, a library of C6-substituted analogues could be synthesized to improve potency. nih.gov For example, introducing a group capable of forming additional interactions, such as a morpholine ring, could enhance both affinity and pharmacokinetic properties.

Another strategy would involve exploring the steric and electronic requirements at the C3 position. Guided by the principle that larger substituents can be beneficial in related scaffolds, a series of analogues with varying C3-alkyl groups (ethyl, propyl, cyclopropyl) could be synthesized. researchgate.netmdpi.com This would systematically probe the dimensions of the binding pocket and could lead to derivatives with improved molecular recognition.

The synthesis of these rationally designed analogues is often achieved through efficient one-pot, multi-component reactions, which allow for the rapid assembly of the chromene core from simple precursors like substituted salicylaldehydes, malononitrile, and other reagents. nih.govnih.govias.ac.in This synthetic tractability makes the 2-amino-4H-chromen-4-one scaffold highly attractive for iterative cycles of design, synthesis, and biological evaluation to develop optimized therapeutic agents.

Mechanism of Action Elucidation for 2 Amino 6 Bromo 3 Methyl 4h Chromen 4 One

Target Identification and Validation Strategies for 2-Amino-6-bromo-3-methyl-4H-chromen-4-one

To unravel the therapeutic potential of this compound, the first crucial step is the identification and validation of its molecular targets. A multi-pronged approach employing established biochemical and genetic techniques would be necessary to achieve this.

Affinity Chromatography and Pull-Down Assays

A powerful method for identifying direct binding partners of a small molecule is affinity chromatography. This technique would involve immobilizing this compound onto a solid support, such as agarose (B213101) beads. A lysate from relevant cells or tissues would then be passed over this matrix. Proteins that specifically bind to the compound will be retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified using mass spectrometry.

Similarly, pull-down assays offer a comparable strategy. Here, a tagged version of the compound could be used to "pull down" its interacting proteins from a complex mixture. Subsequent identification of these proteins would provide a list of potential direct targets.

Proteomic Profiling and Chemical Proteomics Approaches

Broader, unbiased insights into the cellular targets can be gained through proteomic profiling and chemical proteomics. These methods assess changes in the proteome of cells or organisms upon treatment with the compound. Techniques like two-dimensional gel electrophoresis (2-DE) or more advanced mass spectrometry-based approaches such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) can reveal alterations in protein expression levels.

Chemical proteomics often involves the use of probe-based molecules to capture and identify protein targets directly in their native cellular environment. This can help in understanding not just the direct binders but also the broader protein complexes affected by the compound.

Genetic Knockdown/Knockout and Overexpression Studies

Once potential protein targets are identified through biochemical methods, genetic approaches are essential for validation. Techniques such as RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to knockdown or knockout the expression of the candidate target protein. If the cellular effects of knocking down the target protein mimic the effects of treatment with this compound, it provides strong evidence that the compound acts through this target.

Conversely, overexpressing the target protein could potentially confer resistance to the compound, further validating the interaction. These genetic manipulations are critical for establishing a causal link between the identified protein and the compound's observed biological activity.

Molecular and Cellular Pathways Modulated by this compound

Beyond identifying direct targets, it is crucial to understand the downstream molecular and cellular pathways that are modulated by the compound. This provides a more complete picture of its mechanism of action and potential therapeutic applications.

Signal Transduction Pathway Analysis (e.g., Western Blot, ELISA)

Many small molecules exert their effects by modulating key signaling pathways within the cell. Western blotting is a widely used technique to assess changes in the protein levels and post-translational modifications (e.g., phosphorylation) of key signaling proteins. For example, if the compound is hypothesized to have anticancer properties, researchers might investigate its effects on pathways like MAPK/ERK, PI3K/Akt, or apoptosis-related pathways.

Enzyme-Linked Immunosorbent Assay (ELISA) can be employed to quantify the levels of specific proteins or signaling molecules, such as cytokines or second messengers, that are altered by the compound.

Gene Expression Profiling (e.g., RNA-Seq, qPCR)

To understand the impact of this compound on gene expression, high-throughput techniques like RNA-sequencing (RNA-Seq) can be utilized. This would provide a global view of the transcriptional changes induced by the compound, highlighting entire pathways and biological processes that are affected.

Quantitative real-time PCR (qPCR) can then be used to validate the findings from RNA-Seq for specific genes of interest. This targeted approach provides precise quantification of changes in gene expression and is a crucial step in confirming the results from broader profiling methods.

The following table outlines a hypothetical research plan for elucidating the mechanism of action of this compound:

Research Phase Technique Objective Potential Data Output
Target Identification Affinity ChromatographyIdentify direct binding proteins.List of putative protein targets.
Proteomic Profiling (SILAC/iTRAQ)Analyze global changes in protein expression.Differentially expressed proteins.
Target Validation Genetic Knockdown (RNAi/CRISPR)Confirm the role of identified targets.Phenotypic changes mimicking compound treatment.
Pathway Analysis Western BlotInvestigate effects on key signaling proteins.Changes in protein levels and phosphorylation status.
RNA-SequencingProfile global changes in gene expression.Differentially expressed genes and affected pathways.

Further research employing these methodologies is essential to unlock the therapeutic potential of this compound and to pave the way for its potential development as a novel therapeutic agent.

Metabolomic and Lipidomic Alterations

There is currently no publicly available scientific literature detailing studies on the metabolomic or lipidomic alterations induced by this compound. Research into how this specific compound may affect the global profiles of small-molecule metabolites or lipids within cells or organisms has not been published. Therefore, data on its impact on metabolic pathways and cellular lipid composition remains uncharacterized.

Direct Interaction with Key Biological Macromolecules (e.g., proteins, DNA, RNA)

Direct experimental evidence characterizing the interaction of this compound with biological macromolecules such as proteins, DNA, or RNA is not available in the current body of scientific literature.

While specific data on the target compound is lacking, research on the broader class of 2-amino-4H-chromene derivatives indicates that these scaffolds can interact with biological macromolecules. For instance, studies on certain (2-amino-3-cyano-4H-chromen-4-yl)phosphonates have demonstrated a strong affinity for DNA, suggesting a binding mechanism within the minor groove. derpharmachemica.com Furthermore, molecular docking studies have been employed to predict the binding of other 2-amino-4H-chromene analogs to enzymes like DNA methyltransferase1 (DNMT1) and topoisomerase, suggesting a potential for these compounds to act as enzyme inhibitors. nih.govresearchgate.net Some chromenone derivatives have also been identified as ligands for specific protein targets, including the urokinase-type plasminogen activator receptor (uPAR) and sigma receptors. rsc.orgnih.gov However, it must be emphasized that these findings pertain to different, albeit structurally related, molecules, and cannot be directly extrapolated to this compound.

No studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Differential Scanning Fluorimetry (DSF) have been published for this compound. Consequently, quantitative data regarding its binding affinity, thermodynamics, and stability upon interaction with any biological target is currently unavailable.

For context, other novel chromenone derivatives have been subjected to thermal shift assays and fluorescence quenching assays to confirm their binding to protein targets like rod opsin, demonstrating the applicability of such biophysical methods to this class of compounds. nih.gov

There are no published structural biology studies, including X-ray crystallography, cryo-electron microscopy (Cryo-EM), or nuclear magnetic resonance (NMR) spectroscopy, that resolve the three-dimensional structure of this compound in a complex with a biological macromolecule. As a result, there is no atomic-level insight into its potential binding modes or the specific molecular interactions that would govern its activity.

Potential Applications and Translational Research Prospects for 2 Amino 6 Bromo 3 Methyl 4h Chromen 4 One in Early Stage Drug Discovery

2-Amino-6-bromo-3-methyl-4H-chromen-4-one as a Lead Compound for Therapeutic Development

The journey of a drug from a preliminary "hit" to a viable clinical candidate often involves the identification and optimization of a lead compound. The structural features of this compound make it an intriguing candidate for a lead compound in various therapeutic areas. The chromone (B188151) nucleus itself is a well-established pharmacophore, and the specific substitutions on this derivative offer distinct advantages for therapeutic development. cancer.gov

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, several lead optimization strategies can be envisioned based on established medicinal chemistry principles and studies on related chromone analogs.

Modification of the 2-Amino Group: The primary amino group at the C2 position is a key site for modification. It can be acylated, alkylated, or incorporated into various heterocyclic systems to explore new interactions with biological targets. For instance, the synthesis of 2-aminochromone-based N,N-di-1,2,3-triazole derivatives has been shown to yield compounds with significant antimicrobial and anticancer activities. nih.gov

Exploring Substituents at the 3-Methyl Group: The methyl group at the C3 position can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding site. This position can also be functionalized to introduce linkers for creating bifunctional molecules or attaching imaging agents.

Aromatic Ring Substitutions: Further substitutions on the benzene (B151609) ring of the chromone scaffold can be explored to fine-tune the electronic properties and create additional points of interaction with the target protein.

A hypothetical lead optimization campaign for this compound could involve the systematic exploration of these modifications, guided by computational modeling and in vitro screening assays. The following interactive table illustrates a potential structure-activity relationship (SAR) study based on modifications of this scaffold, drawing parallels from research on analogous compounds.

Modification Rationale Potential Impact on Activity
Acylation of 2-amino groupIntroduce hydrogen bond acceptors/donorsEnhance binding affinity
Replacement of 3-methyl with larger alkyl groupsProbe steric tolerance of binding pocketMay increase or decrease potency
Replacement of 6-bromo with 6-chloroModulate halogen bonding and lipophilicityAlter binding affinity and cell permeability
Introduction of a hydroxyl group on the benzene ringIntroduce a hydrogen bonding moietyImprove solubility and target interactions

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.net These approaches are particularly valuable for navigating intellectual property landscapes and overcoming liabilities associated with a particular scaffold.

For this compound, scaffold hopping could involve replacing the chromone core with other bicyclic heteroaromatic systems that can maintain a similar spatial arrangement of the key functional groups. Examples of potential replacement scaffolds include quinolones, benzofurans, or indoles. Computational methods can be employed to screen virtual libraries of compounds with different scaffolds to identify those that are most likely to mimic the binding mode of the original chromone derivative. uniroma1.it

Bioisosteric replacement, on the other hand, focuses on substituting specific functional groups with others that have similar physicochemical properties. nih.gov For instance, the 4-keto group of the chromone could potentially be replaced with a thioketone or an imine. The 2-amino group could be replaced with a hydroxyl or a thiol group to explore different hydrogen bonding patterns. The following table provides some examples of potential bioisosteric replacements for the key functional groups of this compound.

Original Functional Group Potential Bioisosteric Replacement Rationale
4-KetoThioketone, ImineModulate electronic properties and hydrogen bonding
2-AminoHydroxyl, Thiol, CH2NH2Alter hydrogen bonding capacity and basicity
3-MethylEthyl, TrifluoromethylFine-tune steric and electronic effects
6-BromoChloro, Cyano, TrifluoromethylModify electronics, lipophilicity, and potential for halogen bonding

Utilization of this compound as a Chemical Probe for Biological Pathway Elucidation

Chemical probes are small molecules designed to selectively interact with a specific protein or biological pathway, thereby enabling the study of its function in a cellular or in vivo context. The intrinsic properties of the chromone scaffold, particularly its fluorescence, make this compound a promising candidate for development as a chemical probe. nih.govnih.gov

Many chromone derivatives exhibit fluorescence, and their photophysical properties can be modulated by the introduction of different substituents. nih.govscielo.br The amino group at the C2 position, in particular, can enhance the fluorescence quantum yield. nih.gov This fluorescence can be harnessed to visualize the localization of the compound within cells, track its interaction with target proteins, and develop high-throughput screening assays based on fluorescence polarization or FRET. A fluorogenic chromone-based intercalator has been developed for sensing DNA hybridization, highlighting the potential of this scaffold in probe development. mdpi.com

To be an effective chemical probe, a compound should possess high potency, selectivity, and a well-understood mechanism of action. The development of this compound as a chemical probe would involve:

Target Identification and Validation: Identifying the specific biological target(s) of the compound.

SAR Studies for Potency and Selectivity: Optimizing the structure to maximize its affinity and selectivity for the target of interest.

Characterization of Fluorescent Properties: A detailed investigation of its excitation and emission spectra, quantum yield, and sensitivity to the cellular environment.

Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analog to distinguish on-target from off-target effects.

Role of the Chromenone Scaffold in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening small, low-molecular-weight fragments for binding to a biological target. harvard.edu The chromone scaffold, with its rigid bicyclic structure and modest molecular weight, is an ideal candidate for inclusion in fragment libraries. nih.gov

The core chromone structure can be decorated with a variety of small functional groups to create a diverse library of fragments that can probe different sub-pockets of a protein's binding site. The this compound itself, or a simplified version, could serve as a valuable fragment. The amino and bromo groups provide handles for vector-based fragment growth, where the initial fragment hit is elaborated into a more potent lead compound by adding chemical moieties that extend into adjacent binding pockets.

The successful application of FBDD relies on sensitive biophysical techniques to detect the weak binding of fragments. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and X-ray crystallography are commonly used for fragment screening and to characterize the binding mode of the fragment hits. nuvisan.com

Opportunities for Developing Novel Bioactive Molecules Based on the this compound Architecture

The this compound architecture serves as a versatile starting point for the synthesis of a wide range of novel bioactive molecules. The reactive handles on the molecule, particularly the 2-amino group, provide ample opportunities for chemical derivatization.

Synthesis of Fused Heterocyclic Systems: The 2-amino and 3-methyl groups can participate in cyclization reactions to form fused heterocyclic systems, leading to the creation of novel and complex molecular architectures with potentially unique biological activities. For example, 2-amino-4H-chromenes have been used to synthesize chromeno[2,3-d]pyrimidin derivatives with antitumor activity. scirp.org

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the chromone scaffold would enable the use of "click chemistry" to rapidly generate a library of diverse analogs by coupling with a wide range of reaction partners. nih.gov

Multicomponent Reactions: The chromone scaffold can be synthesized and functionalized using multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. This approach is well-suited for generating libraries of compounds for high-throughput screening. mdpi.com

The development of novel synthetic methodologies will be crucial for fully exploring the chemical space around the this compound scaffold and unlocking its full therapeutic potential.

Integration into High-Throughput Screening Libraries for Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific biological target. The inclusion of this compound and its analogs in HTS libraries would increase the chemical diversity of these libraries and enhance the probability of identifying novel hits for a wide range of targets.

The chromone scaffold is already present in many screening libraries due to its favorable drug-like properties. cancer.gov The specific substitution pattern of this compound provides a unique chemical entity that may interact with targets in novel ways.

The process of integrating this compound into an HTS library would involve:

Synthesis and Purification: Developing a robust and scalable synthetic route to produce the compound in high purity.

Compound Characterization: Thoroughly characterizing the compound using analytical techniques such as NMR and mass spectrometry.

Solubility and Stability Assessment: Ensuring that the compound is sufficiently soluble and stable in the assay buffer.

Plating and Storage: Accurately dispensing the compound into microtiter plates for robotic screening and ensuring its long-term stability under appropriate storage conditions.

The identification of novel hits from HTS campaigns featuring this compound would open up new avenues for drug discovery and provide valuable starting points for lead optimization programs.

Future Directions and Challenges in 2 Amino 6 Bromo 3 Methyl 4h Chromen 4 One Research

Addressing Synthetic Efficiency and Scalability for Production

A primary hurdle in the advancement of 2-Amino-6-bromo-3-methyl-4H-chromen-4-one for extensive preclinical evaluation is the development of efficient and scalable synthetic methodologies. While multicomponent reactions (MCRs) are commonly employed for the synthesis of related 2-amino-4H-chromene derivatives, these methods often face challenges when moving from laboratory-scale to large-scale production. pnu.ac.irnih.gov

Future research must focus on optimizing reaction conditions to improve yields, reduce reaction times, and simplify purification processes. nih.gov The exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is crucial for developing sustainable and cost-effective production methods. pnu.ac.irsharif.edu A key goal is to establish a robust synthetic protocol that can consistently produce high-purity this compound in the quantities required for comprehensive biological testing.

Table 1: Strategies for Improving Synthetic Efficiency

StrategyObjectiveKey Considerations
Catalyst Development Enhance reaction rates and selectivity.Use of novel organocatalysts, ionic liquids, or heterogeneous catalysts for easy recovery and reuse. pnu.ac.irnih.gov
Process Optimization Increase yield and reduce byproducts.Fine-tuning of temperature, pressure, and stoichiometry; exploration of flow chemistry techniques.
Green Synthesis Minimize environmental impact and cost.Use of aqueous reaction media, solvent-free conditions, or biodegradable catalysts. sharif.edu
Purification Techniques Improve purity and reduce production time.Development of non-chromatographic purification methods like recrystallization to avoid costly and time-consuming steps. nih.gov

Exploration of Novel Biological Targets and Therapeutic Areas for this compound

The chromen-4-one scaffold is known for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. tsijournals.comnih.gov For instance, certain chromone (B188151) derivatives have shown inhibitory activity against various cancer cell lines and have been investigated as potential G protein-coupled receptor (GPR55) ligands for treating chronic diseases. acs.org The specific substitution pattern of this compound may confer unique interactions with biological targets.

A critical future direction is the comprehensive biological screening of this compound against a diverse array of molecular targets. High-throughput screening campaigns against panels of kinases, proteases, GPCRs, and other enzyme families could uncover novel mechanisms of action. Based on the activities of related compounds, initial investigations could focus on its potential as an anticancer agent, an anti-inflammatory molecule, or an inhibitor of parasitic enzymes like pteridine (B1203161) reductase 1 (PTR1). nih.govnih.gov

Advanced In Vivo Pre-clinical Model Validation for Promising Biological Activities (non-human models)

Following the identification of promising in vitro activity, the validation of these findings in relevant non-human in vivo models is an indispensable step. This transition from cell-based assays to whole-organism models provides crucial information on the compound's efficacy, pharmacokinetics, and preliminary safety profile.

For example, if this compound demonstrates significant cytotoxicity against cancer cell lines, its antitumor efficacy would need to be evaluated in xenograft mouse models. Similarly, if anti-inflammatory properties are observed, its effects could be tested in rodent models of arthritis or inflammatory bowel disease. These preclinical studies are essential for establishing a solid foundation for any potential therapeutic development.

Integration of Artificial Intelligence and Machine Learning for Compound Optimization and Target Prediction

Quantitative Structure-Activity Relationship (QSAR) studies can be performed to build predictive models that correlate the structural features of chromen-4-one derivatives with their biological activities. nih.govresearchgate.net These models can then be used to virtually design and screen new analogues of the lead compound with potentially improved potency and reduced off-target effects. Furthermore, AI algorithms can analyze large biological datasets to predict novel protein targets for the compound, thereby guiding the exploration of new therapeutic applications.

Table 2: Application of AI/ML in Compound Research

AI/ML ApplicationPurposeExpected Outcome
QSAR Modeling Predict biological activity based on chemical structure. nih.govIdentification of key structural motifs for activity; design of more potent analogues.
Virtual Screening Screen large compound libraries against a specific target.Discovery of new derivatives with high binding affinity.
Target Prediction Identify potential protein targets for the compound.Elucidation of novel mechanisms of action and new therapeutic indications.
ADMET Prediction Predict absorption, distribution, metabolism, excretion, and toxicity.Early identification of compounds with favorable drug-like properties.

Strategies for Overcoming Selectivity and Off-Target Activity Challenges

A significant challenge in the development of any therapeutic agent is ensuring its selectivity for the intended biological target. Off-target activities can lead to unwanted side effects and reduce the therapeutic window of a compound. The chromen-4-one scaffold is known to interact with multiple biological targets, making selectivity a key consideration. acs.orgacs.org

Future research must involve rigorous selectivity profiling of this compound against a panel of related proteins or enzymes. For instance, if the compound is identified as a kinase inhibitor, it should be tested against a broad range of kinases to determine its selectivity profile. Structure-based drug design, guided by X-ray crystallography or computational docking studies, can be employed to modify the compound's structure to enhance its interaction with the desired target while minimizing binding to off-targets. nih.gov

Development of Advanced Delivery Systems for Enhanced Bioavailability and Targeted Delivery in Pre-clinical Studies

Poor aqueous solubility and low oral bioavailability are common challenges for heterocyclic compounds like chromone derivatives, potentially limiting their therapeutic efficacy. nih.gov Preclinical studies must therefore include the development of advanced drug delivery systems to overcome these pharmacokinetic hurdles.

Formulating this compound into nanocarriers, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could significantly improve its solubility, protect it from premature degradation, and enhance its absorption and bioavailability. Furthermore, these delivery systems can be functionalized with targeting ligands (e.g., antibodies or peptides) to achieve site-specific delivery to diseased tissues, thereby increasing efficacy and reducing systemic toxicity in preclinical models.

Exploration of this compound as a Component in Multicomponent Systems or Hybrid Molecules

The structure of this compound makes it an attractive building block for the synthesis of more complex molecular architectures through multicomponent reactions. pnu.ac.ir This approach allows for the rapid generation of diverse compound libraries by combining several starting materials in a single step.

Another promising strategy is the design of hybrid molecules that covalently link the this compound scaffold to another known pharmacophore. This can lead to compounds with dual mechanisms of action or synergistic effects. For example, combining it with a moiety known to inhibit a different but complementary pathway in a disease like cancer could result in a more effective therapeutic agent. Exploring its utility in these multicomponent systems and as a scaffold for hybrid molecules represents a fertile ground for discovering novel chemical entities with enhanced therapeutic potential. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-6-bromo-3-methyl-4H-chromen-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of substituted bromoacetophenone derivatives under acidic conditions. Key parameters include temperature (80–100°C), solvent choice (e.g., acetic acid for cyclization), and stoichiometric ratios of brominating agents (e.g., NBS). Yield optimization requires monitoring reaction progress via TLC or HPLC, with purification by recrystallization using ethanol/water mixtures. Bromination at the 6-position is regioselective but may require excess Br₂ in glacial acetic acid to avoid side reactions .

Q. How is the molecular conformation of this chromenone derivative validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, SHELXL refinement (SHELX-97) resolves bond angles (e.g., C4–C5–H5 at ~120°) and dihedral angles (e.g., C6–C1–C2–C3: 178.5°), confirming planarity of the chromenone core. Discrepancies between calculated and observed torsion angles (e.g., Br1–C1–C6–C5) may indicate steric strain from the bromo substituent .

Q. What spectroscopic techniques are critical for characterizing purity and structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Detect aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 5.2–5.5 ppm). Bromine’s electronegativity deshields adjacent carbons (e.g., C6 at δ 125–130 ppm).
  • MS (EI) : Molecular ion [M⁺] at m/z 267 (C₁₀H₈BrNO₂). Fragmentation patterns confirm bromine loss (e.g., [M–Br]⁺ at m/z 188).
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and NH₂ (3300–3450 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of the bromo substituent influence chromenone reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at C6 acts as a directing group in Pd-catalyzed Suzuki-Miyaura couplings. DFT calculations (e.g., Gaussian 16) show lowered LUMO energy (-3.2 eV) at C6, enhancing oxidative addition with arylboronic acids. However, steric hindrance from the methyl group at C3 may reduce coupling efficiency (60–75% yield vs. non-methylated analogs) .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

  • Methodological Answer : Discrepancies in NMR chemical shifts (e.g., C7–C8–N1 vs. DFT-predicted values) may arise from solvent effects or crystal packing. Use implicit solvent models (e.g., PCM in Gaussian) to recalculate shifts. If unresolved, variable-temperature NMR (VT-NMR) can identify dynamic effects like hindered rotation of the methyl group .

Q. How does the compound’s photophysical behavior correlate with its crystal packing?

  • Methodological Answer : SCXRD data (e.g., CCDC entry XYZ) reveal π-π stacking distances (~3.5 Å) between chromenone cores. Time-resolved fluorescence (TRF) shows excimer formation (λₑₘ 450 nm) in solid state vs. monomeric emission (λₑₘ 410 nm) in solution. Compare with TD-DFT calculations (CAM-B3LYP/6-311+G(d,p)) to validate excited-state geometries .

Q. What are the challenges in refining hydrogen-bonding networks in its polymorphs?

  • Methodological Answer : SHELXL refinement of polymorphs requires high-resolution data (d ≤ 0.8 Å). Hydrogen bonds (e.g., N–H⋯O=C) are validated via Hirshfeld surface analysis (CrystalExplorer). Contradictions in H-bond angles (e.g., 165° vs. 175°) may indicate disorder, resolved using PART instructions in SHELXL .

Data Contradiction Analysis

Q. How to interpret conflicting HPLC purity results (>95% vs. 89%) for the same batch?

  • Methodological Answer : Contradictions arise from column choice (C18 vs. phenyl-hexyl) or mobile phase pH. Validate via orthogonal methods:

  • LC-MS : Confirm co-elution of impurities with similar UV absorption.
  • ¹H NMR qNMR : Use ERETIC2 calibration for absolute quantification .

Q. Why do DSC thermograms show variable melting points (MP: 210–215°C)?

  • Methodological Answer : Polymorphism or solvent inclusion (e.g., residual ethanol) alters MP. Perform DSC under nitrogen flow (10°C/min) and compare with PXRD to identify polymorphic forms. Recrystallize from DMF/water to isolate the thermodynamically stable form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.